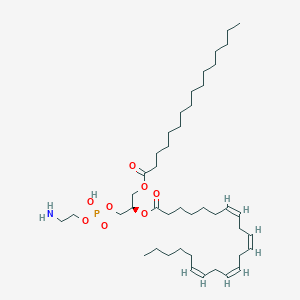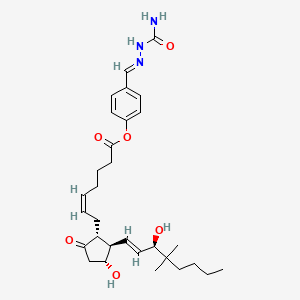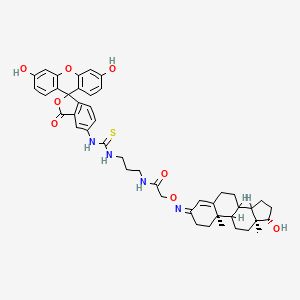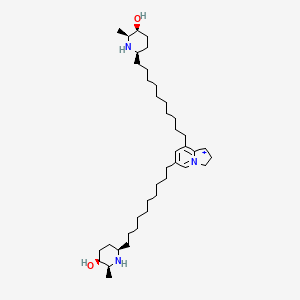
Juliprosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Juliprosine is a natural product found in Prosopis flexuosa with data available.
Applications De Recherche Scientifique
Chemical Characterization and Synthesis
- Juliprosine, isolated from Prosopis juliflora, has been chemically characterized, revealing its structural properties through methods like catalytic hydrogenation and comparison with known Prosopis alkaloids (Dätwyler et al., 1981). Biomimetic intramolecular Chichibabin pyridine syntheses have enabled efficient one-step syntheses of juliprosine, demonstrating its chemical versatility and potential for laboratory production (Snider & Neubert, 2005).
Cytotoxicity and Neurotoxicity Studies
- Juliprosine has been studied for its cytotoxic effects, especially in relation to its impact on neuronal cells and glial cells. Research indicates that juliprosine can induce mitochondrial damage and cytoplasmic vacuolation, contributing to cell death and neurotoxicity (Silva et al., 2013). Additionally, its role in programmed cell death and autophagy has been explored, highlighting its potential neurotoxic mechanisms (Silva et al., 2017).
Plant Growth Inhibition
- Juliprosine exhibits notable inhibitory effects on plant growth. It has been shown to significantly inhibit the growth of various plants, indicating its potential use as an allelochemical in controlling unwanted vegetation (Nakano et al., 2004). The structure-activity relationships of juliprosine and related alkaloids further illuminate their specific inhibitory mechanisms on plant growth (Nakano et al., 2004).
Antimicrobial and Antiparasitic Properties
- Research has also delved into the antimicrobial and antiparasitic properties of juliprosine. It demonstrates significant activity against pathogens like Plasmodium falciparum, suggesting its potential in treating malaria and other infectious diseases (Rahman et al., 2011). Juliprosine's antibacterial activity against Gram-positive bacteria further underscores its potential as a natural antimicrobial agent (dos Santos et al., 2013).
Potential in Organic Agriculture
- The potential of juliprosine-rich extracts from Prosopis spp. in combating plant pests and diseases has been explored, indicating its utility in organic agriculture as a natural pesticide or herbicide alternative (Muro-Medina et al., 2022).
Propriétés
Nom du produit |
Juliprosine |
|---|---|
Formule moléculaire |
C40H72N3O2+ |
Poids moléculaire |
627 g/mol |
Nom IUPAC |
(2S,3S,6R)-6-[10-[8-[10-[(2R,5S,6S)-5-hydroxy-6-methylpiperidin-2-yl]decyl]-2,3-dihydro-1H-indolizin-4-ium-6-yl]decyl]-2-methylpiperidin-3-ol |
InChI |
InChI=1S/C40H72N3O2/c1-32-39(44)27-25-36(41-32)22-17-13-9-5-3-7-11-15-20-34-30-35(38-24-19-29-43(38)31-34)21-16-12-8-4-6-10-14-18-23-37-26-28-40(45)33(2)42-37/h30-33,36-37,39-42,44-45H,3-29H2,1-2H3/q+1/t32-,33-,36+,37+,39-,40-/m0/s1 |
Clé InChI |
ZSATVXRUAGIIJL-RLXANGJBSA-N |
SMILES isomérique |
C[C@H]1[C@H](CC[C@H](N1)CCCCCCCCCCC2=CC(=C3CCC[N+]3=C2)CCCCCCCCCC[C@@H]4CC[C@@H]([C@@H](N4)C)O)O |
SMILES canonique |
CC1C(CCC(N1)CCCCCCCCCCC2=CC(=C3CCC[N+]3=C2)CCCCCCCCCCC4CCC(C(N4)C)O)O |
Synonymes |
juliprosine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



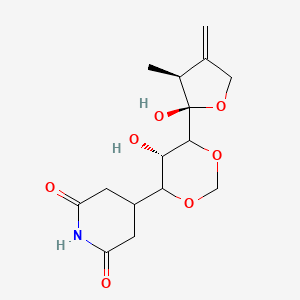

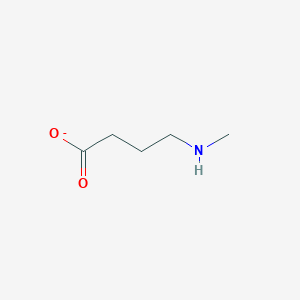


![TG(18:1(9Z)/18:1(9Z)/18:3(9Z,12Z,15Z))[iso3]](/img/structure/B1245381.png)
![N'-[(3-cyclopentylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B1245384.png)
![3-(2-(1-Benzylpiperidin-4-yl)ethyl)-6-methoxybenzo[d]isoxazole](/img/structure/B1245386.png)
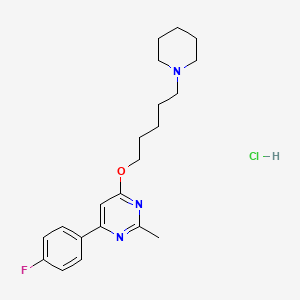
![N-[(2S)-1-[[(E,3S)-1-(Benzenesulfonyl)-5-phenylpent-1-en-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide](/img/structure/B1245389.png)
![3-(4-ethoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methyl]urea](/img/structure/B1245390.png)
